
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. This compound is a derivative of hexose, a type of sugar, and contains multiple hydroxyl groups, making it highly reactive and versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with acetic anhydride. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The protected hexose is then reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetamide derivative. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Comparaison Avec Des Composés Similaires
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide can be compared with other similar compounds, such as:
N-((2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)acetamide: This compound has an additional hydroxyl group, making it more hydrophilic and reactive.
N-((3R,4R,5R)-3,4,5,6-tetrahydroxyhexyl)acetamide: Similar structure but lacks the carbonyl group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[(3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7-,8+/m1/s1 |
Clé InChI |
MBLBDJOUHNCFQT-IDWMTUBTSA-N |
SMILES isomérique |
CC(=O)NC(C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
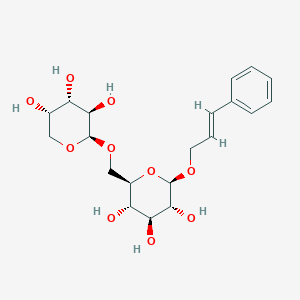
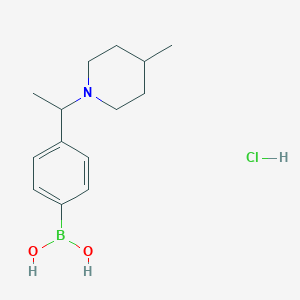
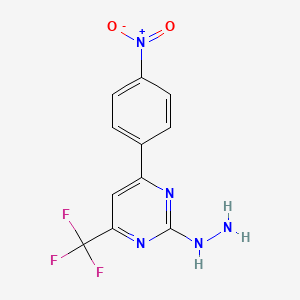
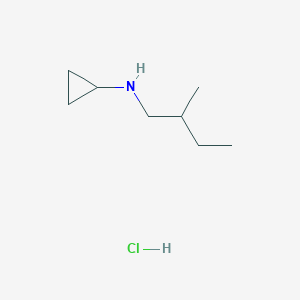
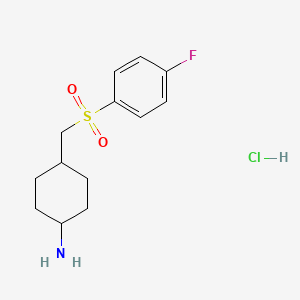

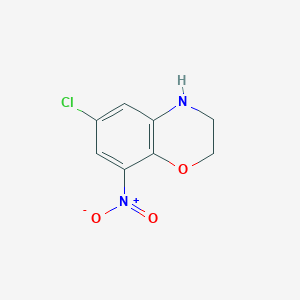
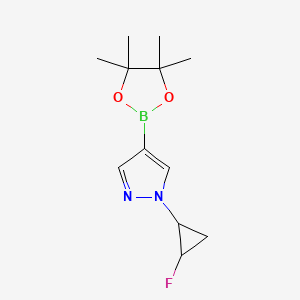
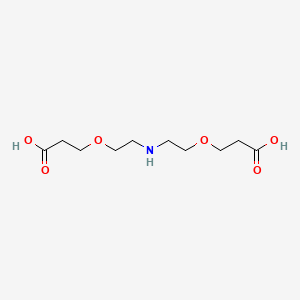
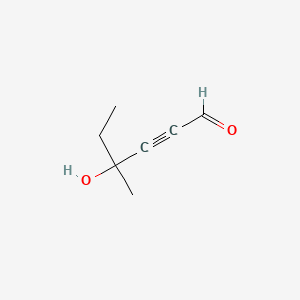
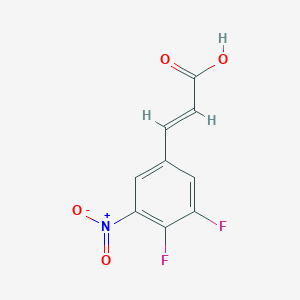
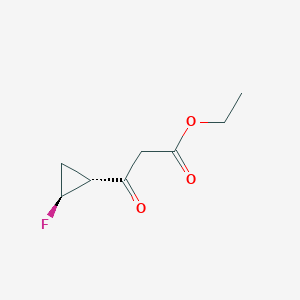
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
